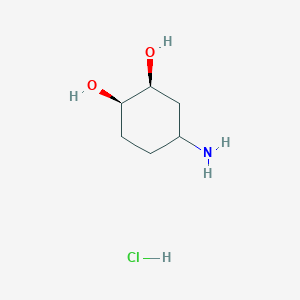
(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride is a chiral compound with significant importance in various scientific fields. It is characterized by its unique stereochemistry, where the amino group and hydroxyl groups are positioned on a cyclohexane ring in a specific spatial arrangement. This compound is often used in research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method includes the catalytic hydrogenation of 4-nitrocyclohexanone to yield 4-aminocyclohexanone, which is then subjected to dihydroxylation to produce the desired diol. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and reagents is crucial to maintain the stereochemistry of the product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a precursor to biologically active molecules. It is also used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or binding sites of receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-2-Amino-1,2-diphenylethanol
- (1R,2S)-2-Phenylcyclopropanaminium
Uniqueness
(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on a cyclohexane ring. This combination of features makes it particularly valuable in the synthesis of chiral compounds and in studies of stereochemical effects in biological systems.
Propiedades
Número CAS |
2137432-69-8 |
|---|---|
Fórmula molecular |
C6H14ClNO2 |
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
4-aminocyclohexane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-4-1-2-5(8)6(9)3-4;/h4-6,8-9H,1-3,7H2;1H |
Clave InChI |
RDYMGGVVSSPGRK-UHFFFAOYSA-N |
SMILES |
C1CC(C(CC1N)O)O.Cl |
SMILES canónico |
C1CC(C(CC1N)O)O.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


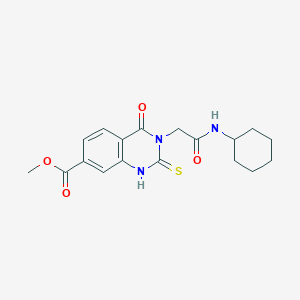
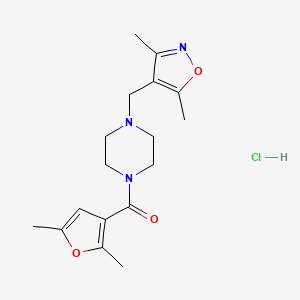
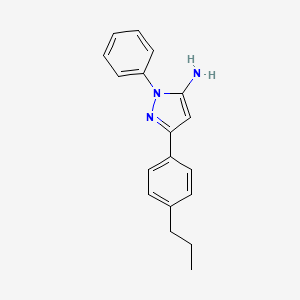
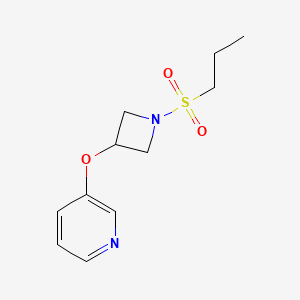
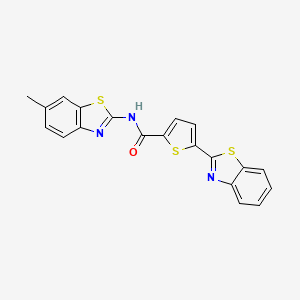
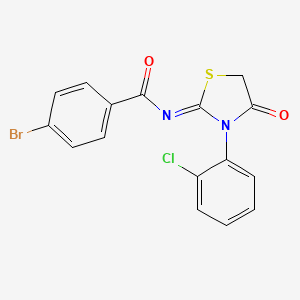
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-carbonyl)-1,4-diazepane](/img/structure/B2414733.png)
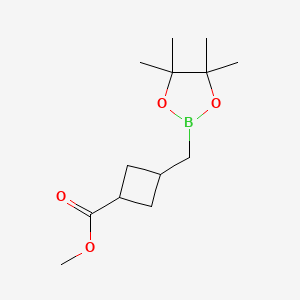
![ethyl 4-hydroxy-2,5-dioxospiro[6,8-dihydro-1H-quinoline-7,1'-cyclopentane]-3-carboxylate](/img/structure/B2414736.png)
![6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2414737.png)
![1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2414738.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2414741.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2414745.png)
![N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2414746.png)
